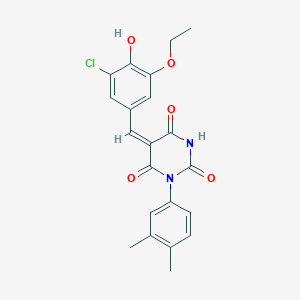![molecular formula C15H21NO3 B3924078 N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-2,2-dimethylpropanamide](/img/structure/B3924078.png)
N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-2,2-dimethylpropanamide
Vue d'ensemble
Description
N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-2,2-dimethylpropanamide, commonly known as BDDPA, is a chemical compound that has gained significant attention in scientific research over the years. This compound belongs to the class of amides and is synthesized through a series of chemical reactions. BDDPA has been extensively studied for its potential applications in various scientific fields, including material science, pharmacology, and environmental science.
Mécanisme D'action
The mechanism of action of BDDPA is not fully understood, but it is believed to work by inhibiting the production of pro-inflammatory cytokines. Cytokines are small proteins that are produced by immune cells and play a critical role in the immune response. Pro-inflammatory cytokines are produced in response to infection or injury and can cause inflammation and tissue damage. BDDPA has been shown to inhibit the production of pro-inflammatory cytokines, which may explain its potential anti-inflammatory effects.
Biochemical and Physiological Effects:
BDDPA has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that BDDPA inhibits the production of pro-inflammatory cytokines, including interleukin-1β, interleukin-6, and tumor necrosis factor-α. BDDPA has also been shown to have antioxidant properties, as it can scavenge free radicals and protect cells from oxidative damage. In animal studies, BDDPA has been shown to reduce inflammation and tissue damage in models of arthritis and colitis.
Avantages Et Limitations Des Expériences En Laboratoire
BDDPA has several advantages for lab experiments, including its stability, solubility, and low toxicity. BDDPA is stable under a range of conditions and can be easily synthesized and purified. BDDPA is also soluble in a range of solvents, which makes it easy to work with in the lab. However, one limitation of BDDPA is that its mechanism of action is not fully understood, which makes it difficult to design experiments to test its effects.
Orientations Futures
There are several future directions for research on BDDPA. One area of interest is its potential use as an anti-inflammatory agent in the treatment of inflammatory diseases, such as arthritis and colitis. Further studies are needed to understand the mechanism of action of BDDPA and to determine its efficacy in animal models and clinical trials. Another area of interest is its potential use as a marker for atmospheric pollution. BDDPA has been shown to be a stable and persistent compound that can be detected in the environment, which makes it a potential candidate for monitoring air pollution levels. Further studies are needed to determine the feasibility and accuracy of using BDDPA as a marker for atmospheric pollution.
Applications De Recherche Scientifique
BDDPA has been extensively studied for its potential applications in various scientific fields. In material science, BDDPA is used as a stabilizer for polymers and plastics, as it has excellent thermal stability and UV resistance. In pharmacology, BDDPA has been shown to have potential as an anti-inflammatory agent, as it inhibits the production of pro-inflammatory cytokines. BDDPA has also been studied for its potential use in environmental science, as it can be used as a marker for atmospheric pollution.
Propriétés
IUPAC Name |
N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-2,2-dimethylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-10(16-14(17)15(2,3)4)11-5-6-12-13(9-11)19-8-7-18-12/h5-6,9-10H,7-8H2,1-4H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDNKDJXFZCGVTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)OCCO2)NC(=O)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(4-tert-butyl-1H-1,2,3-triazol-1-yl)methyl]-N-cycloheptylpiperidine-1-carboxamide](/img/structure/B3923998.png)

![N-(sec-butyl)-8,8-dimethyl-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d][1,2,3]triazin-4-amine](/img/structure/B3924021.png)
![N-(2,4-dimethoxybenzyl)-3-{1-[(5-ethyl-2-furyl)methyl]-3-piperidinyl}propanamide](/img/structure/B3924029.png)

![N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-[5-(2-nitrophenyl)-2-furyl]acrylamide](/img/structure/B3924051.png)

![N-({[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-nitrobenzamide](/img/structure/B3924060.png)

![N-[(2-butyl-1H-imidazol-4-yl)methyl]-2-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]propan-1-amine](/img/structure/B3924073.png)
![N-(3-acetylphenyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)acetamide](/img/structure/B3924084.png)
![ethyl [(3-{[(1H-imidazol-2-ylmethyl)amino]carbonyl}phenyl)amino]acetate](/img/structure/B3924085.png)
![4-bromo-N-{2-[(4-methylphenyl)thio]ethyl}benzenesulfonamide](/img/structure/B3924090.png)
![3-(4-methoxyphenyl)-5-[(3-methyl-2-thienyl)carbonyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B3924098.png)